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Introduction
SHS4121705 is a novel small molecule mitochondrial uncoupler based on the 6-amino[1][2]

[3]oxadiazolo[3,4-b]pyrazin-5-ol core.[3][4] It functions by transporting protons across the inner

mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis.[3]

[4] This process increases cellular respiration and energy expenditure. SHS4121705 has

shown significant efficacy in preclinical models of nonalcoholic steatohepatitis (NASH),

demonstrating its potential as a therapeutic agent for metabolic diseases.[3][4] These

application notes provide detailed protocols for in vivo studies using SHS4121705, focusing on

the STAM™ mouse model of NASH, along with pharmacokinetic data and the underlying

mechanism of action.

Mechanism of Action: Mitochondrial Uncoupling
SHS4121705 acts as a protonophore, shuttling protons across the inner mitochondrial

membrane and dissipating the proton motive force. This uncoupling of respiration from ATP

synthesis leads to an increase in oxygen consumption to maintain the proton gradient, resulting

in increased energy expenditure, primarily as heat.
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Mechanism of SHS4121705 as a mitochondrial uncoupler.

In Vivo Efficacy in STAM™ Mouse Model of NASH
SHS4121705 has been demonstrated to be effective in the STAM™ mouse model, a well-

established model for NASH that progresses to fibrosis and hepatocellular carcinoma.[5][6][7]

Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of SHS4121705
in the STAM™ mouse model.
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Experimental workflow for SHS4121705 in the STAM™ mouse model.

Detailed Experimental Protocols
STAM™ Mouse Model Induction
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Animals: Male C57BL/6J mice.

Day 2 Post-birth: Administer a single subcutaneous injection of streptozotocin (STZ) to

induce a diabetic phenotype.

Week 4 of Age: Wean mice and provide ad libitum access to a high-fat diet to induce

steatosis and subsequent NASH.[5]

Housing: Maintain animals in a specific pathogen-free facility with controlled temperature,

humidity, and a 12-hour light/dark cycle.

SHS4121705 Administration
Compound Preparation: Prepare a formulation of SHS4121705 suitable for oral gavage.

Dosing Regimen: Starting at 6 weeks of age, administer SHS4121705 at a dose of 25

mg/kg/day via oral gavage.[3][4] A vehicle control group should be run in parallel.

Treatment Duration: Continue daily administration for 3 weeks, until the animals are 9 weeks

of age.

Endpoint Analysis
Blood Collection and Plasma Biochemistry:

At the end of the treatment period, collect blood samples.

Separate plasma by centrifugation.

Measure plasma alanine aminotransferase (ALT) and triglyceride levels using

commercially available colorimetric assay kits.

Liver Tissue Analysis:

Euthanize mice and harvest the livers.

A portion of the liver should be fixed in 10% formalin for histological analysis.
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Another portion should be snap-frozen in liquid nitrogen and stored at -80°C for

triglyceride measurement.

Histology and Scoring:

Embed formalin-fixed liver tissue in paraffin and section.

Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and

ballooning.

Stain sections with Picro-Sirius Red to visualize and quantify collagen deposition (fibrosis).

[2]

Calculate the NAFLD Activity Score (NAS) based on the criteria of Kleiner et al.

Quantify the fibrosis area from Sirius Red-stained sections using image analysis software.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for SHS4121705.

In Vitro Activity
Parameter Cell Line Value

EC50 L6 myoblast cells 4.3 µM[2][3][4]

In Vivo Pharmacokinetics in Mice (10 mg/kg Oral
Gavage)

Parameter Value

Cmax ~81 µM[2]

t1/2 5.7 hours[1][2]

Bioavailability
Excellent (specific percentage not detailed in

sources)[2][3][4]

Tissue Distribution Primarily localized in the liver[1][2]
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In Vivo Efficacy in STAM™ Mouse Model (25 mg/kg/day)
Parameter Outcome

Liver Triglycerides Lowered[2][3][4]

Plasma ALT Improved (Lowered)[2][3][4]

NAFLD Activity Score (NAS) Improved (Reduced)[2][3][4]

Fibrosis Improved (Reduced)[2][3][4]

Body Temperature No significant change[2][3][4]

Food Intake No significant change[2][3][4]

Safety and Tolerability
An important characteristic of SHS4121705 is its favorable safety profile in preclinical studies.

Unlike some toxic protonophores such as 2,4-dinitrophenol (DNP), SHS4121705 did not induce

changes in core body temperature at efficacious doses.[2] This is a critical safety parameter for

mitochondrial uncouplers.

Conclusion
SHS4121705 is a promising mitochondrial uncoupler with demonstrated efficacy in a clinically

relevant mouse model of NASH. The protocols outlined in these application notes provide a

framework for conducting in vivo studies to further evaluate the therapeutic potential of

SHS4121705. Its excellent oral bioavailability, liver-predominant distribution, and favorable

safety profile make it an attractive candidate for the treatment of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.researchgate.net/figure/Overview-of-the-cellular-consequences-of-mitochondrial-uncoupling-Abbreviations-ADP_fig1_334774426
https://pmc.ncbi.nlm.nih.gov/articles/PMC2924931/
https://pubmed.ncbi.nlm.nih.gov/32392051/
https://pubmed.ncbi.nlm.nih.gov/32392051/
https://pubmed.ncbi.nlm.nih.gov/32392051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5949712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5949712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5173170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5173170/
https://www.smccro-lab.com/modellineup/stam-model/
https://www.benchchem.com/product/b3025871#shs4121705-experimental-protocol-for-in-vivo-studies
https://www.benchchem.com/product/b3025871#shs4121705-experimental-protocol-for-in-vivo-studies
https://www.benchchem.com/product/b3025871#shs4121705-experimental-protocol-for-in-vivo-studies
https://www.benchchem.com/product/b3025871#shs4121705-experimental-protocol-for-in-vivo-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3025871?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

